molecular formula C15H13N3O4S B14165634 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-

Cat. No.: B14165634
M. Wt: 331.3 g/mol
InChI Key: NSDHBXDOZCBACI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction conditions often include specific temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of specific molecular targets, such as FGFRs. Upon binding to these receptors, the compounds prevent the activation of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-2,3-dimethyl-5-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H13N3O4S/c1-10-11(2)17(23(21,22)13-6-4-3-5-7-13)15-14(10)8-12(9-16-15)18(19)20/h3-9H,1-2H3

InChI Key

NSDHBXDOZCBACI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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